4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine

Description

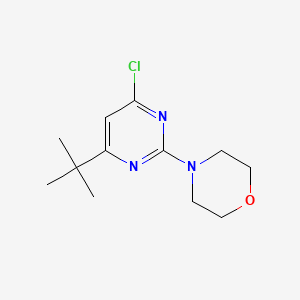

4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a tert-butyl group and a chlorine atom

Properties

IUPAC Name |

4-(4-tert-butyl-6-chloropyrimidin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-12(2,3)9-8-10(13)15-11(14-9)16-4-6-17-7-5-16/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZYJPLTBFIOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N2CCOCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the tert-Butyl and Chlorine Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base. Chlorination can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Morpholine Ring: The morpholine ring can be attached to the pyrimidine ring through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and displaces a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the pyrimidine ring.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

4-(tert-Butyl)-6-chloropyrimidine: Lacks the morpholine ring but shares the pyrimidine core with tert-butyl and chlorine substituents.

4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

4-(tert-Butyl)-6-chloropyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine is unique due to the presence of both the morpholine and pyrimidine rings, along with the tert-butyl and chlorine substituents. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

4-(4-(tert-Butyl)-6-chloropyrimidin-2-yl)morpholine is a synthetic compound characterized by its unique pyrimidine and morpholine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted at the 4-position with a tert-butyl group and at the 6-position with a chlorine atom. The morpholine moiety is attached at the 2-position of the pyrimidine ring. This structural configuration contributes to its pharmacological properties, allowing it to interact with biological systems effectively.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to the modulation of various signaling pathways within cells, which may result in therapeutic effects against several diseases.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound demonstrate significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in transcription regulation. The selectivity for CDK9 over other kinases has been noted, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating that it exhibits potent cytotoxicity against solid tumor cells and leukemia cells. The mechanism was linked to the inhibition of CDK9, disrupting cancer cell proliferation .

- Protein Interaction Studies : Molecular docking studies revealed that the compound forms hydrogen and halogen bonds with key residues in target proteins, enhancing its biological activity. These findings suggest that structural modifications can further optimize potency and selectivity .

- Comparative Analysis : When compared to other pyrimidine derivatives, this compound showed enhanced activity due to its bulky tert-butyl group, which may improve binding affinity through steric interactions .

Data Tables

| Biological Activity | IC50 Values (μM) | Target |

|---|---|---|

| CDK9 Inhibition | 0.25 | Cyclin-dependent kinase |

| Cytotoxicity (MCF-7) | 10 | Breast cancer cell line |

| Antibacterial Activity | 15 | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.